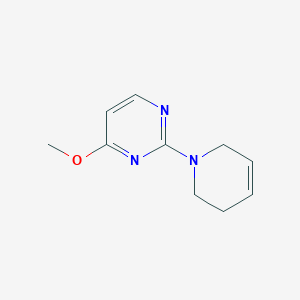

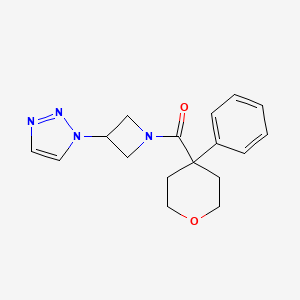

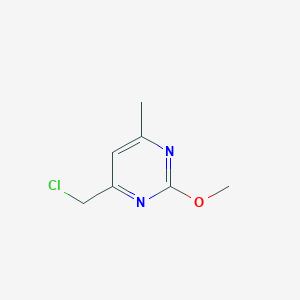

1-(2-(3-((6-甲基吡哒嗪-3-基)氧)吡咯烷-1-基)-2-氧代乙基)-3-(对甲苯基)咪唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely exhibits biological activity due to its structural features. It contains several heterocyclic components, such as imidazolidinone and pyridazine rings, which are common in pharmacologically active compounds. The presence of a pyrrolidine ring and a p-tolyl group suggests potential for interaction with biological targets. The molecule's structure implies it could be designed as an inhibitor or a receptor modulator, given the commonality of such frameworks in drug design.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazolidinone core, the introduction of the pyrrolidine moiety, and the attachment of the 6-methylpyridazin-3-yl group. The papers provided do not directly describe the synthesis of this exact compound but offer insights into similar heterocyclic syntheses. For instance, the synthesis of imidazo[1,2-a]pyridines as described in paper and the formation of imidazo[1,2-a]pyrimidines in paper involve cyclization reactions that could be analogous to the synthesis of the imidazolidinone ring in the target compound. The oxidative coupling method mentioned in paper could potentially be adapted for the cross-coupling of different heterocyclic units.

Molecular Structure Analysis

The molecular structure of the compound suggests potential for specific interactions with biological targets. The imidazolidinone ring is a rigid planar system that can engage in hydrogen bonding and pi-stacking interactions. The pyrrolidine ring introduces conformational flexibility, which could be important for the binding to different conformations of biological targets. The 6-methylpyridazin-3-yl group could be involved in both hydrophobic interactions and as a hydrogen bond acceptor or donor, depending on its substitution pattern and the environment in the active site of the target protein.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The imidazolidinone ring is typically less reactive than other heterocycles due to its stability, but it could still participate in nucleophilic addition reactions. The pyrrolidine ring could undergo various transformations, including oxidation or alkylation. The presence of an ether linkage to the pyridazine ring suggests susceptibility to cleavage under acidic or basic conditions. The papers do not provide specific reactions for this compound, but the general reactivity of similar heterocycles is discussed in papers and .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic rings and the ether linkage suggest moderate to high polarity, which could affect solubility and permeability. The molecule's ability to form intramolecular hydrogen bonds, as mentioned in paper , could enhance its membrane permeability. The presence of multiple aromatic systems indicates potential for significant UV absorption, which could be relevant for spectroscopic detection and analysis. The compound's stability would be influenced by its susceptibility to metabolic oxidation, as discussed in paper , which could be a consideration in its pharmacokinetic profile.

科学研究应用

合成方法和化学性质

与目标化合物结构相关的咪唑并[1,2-a]吡啶衍生物被认为是有机合成中的有用中间体,有助于开发具有多种生物活性的药效团。例如,Lifshits 等人(2015 年)开发了一种制备氨基吡啶的新方法,氨基吡啶是构建双环咪唑并[1,2-a]吡啶结构的关键中间体,该结构在药学领域中因其多功能性和生物活性而必不可少 (Lifshits、Ostapchuk 和 Brel,2015 年)。类似地,已经合成了涉及咪唑和吡啶环的化合物,因为它们具有降血糖活性,展示了这些杂环在治疗应用中的潜力 (Oguchi 等人,2000 年)。

生物活性与治疗潜力

目标化合物中存在的结构基序,例如咪唑烷酮和吡哒嗪环,在研究具有各种生物活性的分子中很普遍。例如,已经探索了具有咪唑并吡啶核心的化合物作为 Tyk2 JH2 抑制剂的潜力,突出了这些结构在开发自身免疫性疾病治疗方法中的重要性 (Liu 等人,2019 年)。此外,已经确定含有吡哒嗪酮部分的分子为 D-氨基酸氧化酶抑制剂,表明它们与神经退行性疾病研究相关 (Hondo 等人,2013 年)。

属性

IUPAC Name |

1-(4-methylphenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-15-3-6-17(7-4-15)26-12-11-25(21(26)28)14-20(27)24-10-9-18(13-24)29-19-8-5-16(2)22-23-19/h3-8,18H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXLLCVZWASPGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NN=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

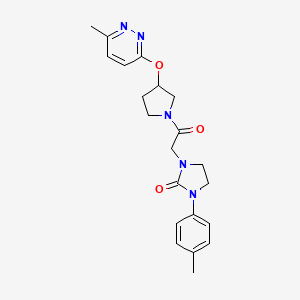

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)

![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)

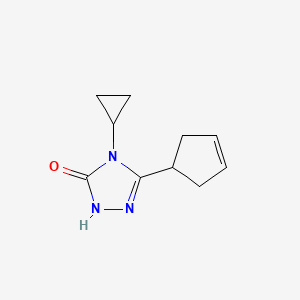

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)

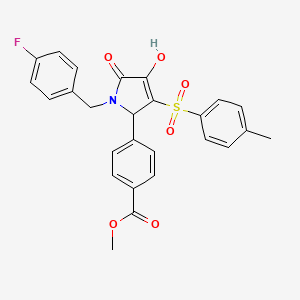

![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)

![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)